(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Chiral resolution Enantiomeric purity D-aspartic acid building blocks

(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid (CAS 2185826-82-6), also designated N-Benzyl-D-aspartic acid 4-tert-butyl ester or Bzl-D-Asp(OtBu)-OH, is a chiral, orthogonally protected derivative of D-aspartic acid bearing an N-benzyl secondary amine and a β-tert-butyl ester. With molecular formula C15H21NO4 and molecular weight 279.33 g/mol, it belongs to the class of protected amino acid building blocks used primarily in solution-phase and solid-phase peptide synthesis (SPPS).

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Cat. No. B13026352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)O)NCC1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-12(14(18)19)16-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,18,19)/t12-/m1/s1
InChIKeyCARUOMVHHZHGHB-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Physicochemical and Structural Profile of (2R)-2-(Benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic Acid (CAS 2185826-82-6) for Procurement Decisions


(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid (CAS 2185826-82-6), also designated N-Benzyl-D-aspartic acid 4-tert-butyl ester or Bzl-D-Asp(OtBu)-OH, is a chiral, orthogonally protected derivative of D-aspartic acid bearing an N-benzyl secondary amine and a β-tert-butyl ester . With molecular formula C15H21NO4 and molecular weight 279.33 g/mol, it belongs to the class of protected amino acid building blocks used primarily in solution-phase and solid-phase peptide synthesis (SPPS) . The compound features two acid-labile protecting groups—the N-benzyl (cleavable by hydrogenolysis) and the tert-butyl ester (cleavable by TFA or HCl)—that provide chemoselective deprotection options distinct from Fmoc- and Boc-based chemistries [1].

Why Generic Substitution of (2R)-2-(Benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic Acid with In-Class Analogs Compromises Synthetic Outcomes


Compounds within the class of protected aspartic acid derivatives cannot be interchanged generically because each permutation of protecting groups dictates orthogonal deprotection compatibility, aspartimide formation propensity, and chiral integrity . The (2R)-configured N-benzyl-β-tert-butyl ester architecture is specifically optimized for synthetic routes requiring hydrogenolytic N-debenzylation without disturbing the acid-labile tert-butyl ester, a selectivity profile not achievable with the corresponding N-Cbz (Z) analog (which cleaves under the same hydrogenolysis conditions as a benzyl ester) or the N-Boc analog (which requires orthogonal acidolytic removal incompatible with the tert-butyl ester) [1]. Furthermore, the D-stereochemistry (R) at C-2 directly determines the chiral configuration of downstream peptide products, making the (2S)-enantiomer (CAS 1212111-82-4) a non-substitutable procurement item [2].

Quantitative Comparative Evidence for (2R)-2-(Benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic Acid in Peptide Synthesis and Chiral Intermediate Procurement


Chiral Configuration Differentiation: (2R)-D-Aspartate Backbone Versus (2S)-L-Aspartate Backbone

The (2R)-enantiomer (CAS 2185826-82-6) provides the D-aspartic acid stereochemistry required for the synthesis of D-amino acid-containing peptides with inverted backbone configuration or enhanced proteolytic stability. The (2S)-enantiomer (CAS 1212111-82-4) cannot be substituted because peptide biological activity, receptor binding, and catabolic stability are dictated by the absolute configuration at each α-carbon [1]. The asymmetric synthesis of N-benzyl-D-aspartic acid from N-D-α-methylbenzylmaleamic acid confirms that the D-configuration is accessed via a distinct synthetic route from the L-form, underscoring the non-interchangeable nature of these enantiomers in procurement [2].

Chiral resolution Enantiomeric purity D-aspartic acid building blocks Peptide stereochemistry

Orthogonal Protection Strategy: N-Benzyl vs N-Benzyloxycarbonyl (Cbz/Z) Differentiation in Deprotection Chemoselectivity

The N-benzyl protecting group in the target compound is stable to acidic conditions (TFA, HCl) that remove the tert-butyl ester, enabling selective β-carboxyl deprotection while preserving N-protection [1]. In contrast, the N-Cbz analog Z-Asp(OtBu)-OH (CAS 5545-52-8) is cleaved by catalytic hydrogenolysis (H2/Pd-C) under the same conditions that remove benzyl esters, making chemoselective deprotection of the β-tert-butyl ester without N-deprotection unachievable when a benzyl ester is also present in the peptide [2]. This orthogonality differential is a critical procurement discriminator for synthetic routes requiring N-benzyl protection persistence through acidic β-ester cleavage steps.

Orthogonal protecting groups Hydrogenolysis selectivity N-Benzyl cleavage Cbz vs Bn protection

Aspartimide Suppression: tert-Butyl Ester vs Benzyl Ester Side-Chain Protection in Aspartyl Peptide Synthesis

In Fmoc SPPS, aspartic acid side-chain protection with a tert-butyl ester (OtBu) significantly reduces base-catalyzed aspartimide formation compared to a benzyl ester (OBzl) [1]. In a model tetrapeptide Glu-Asp-Gly-Thr, the benzyl ester-protected aspartyl residue exhibited aspartimide formation rate constants of 6.2 × 10⁻⁶ s⁻¹ at −15°C and 73.6 × 10⁻⁶ s⁻¹ at 0°C in HF-anisole (9:1), approximately threefold faster than the free or cyclohexyl ester-protected forms . Under standard piperidine-mediated Fmoc deprotection conditions, the Asp(OtBu)-containing test peptide (fragment 1–6 scorpion toxin II) reduced total impurities from 44% to 15% relative to benzyl ester protection for a 6+6 h treatment, a 66% relative reduction in by-products [1]. The target compound, bearing a tert-butyl ester at the β-carboxyl position, is thus intrinsically advantaged over benzyl ester-based analogs (e.g., Boc-Asp(OBzl)-OH, CAS 30925-18-9) for minimizing aspartimide-derived impurities during Fmoc SPPS.

Aspartimide formation Side-chain protection tert-Butyl ester Peptide side reactions Base-catalyzed cyclization

Commercial Purity and Quality Control: Lot-to-Lot Consistency of (2R)-N-Benzyl-D-Asp(OtBu)-OH Compared to Racemic or Mixed-Enantiomer Batches

Commercially available (2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid (CAS 2185826-82-6) is supplied at a standard purity of 98% (HPLC) with batch-specific QC including NMR, HPLC, and GC analysis . The (2S)-enantiomer (CAS 1212111-82-4) is available commercially at purities ranging from 95% (Bidepharm standard) to 99.56% (Chemscene) , indicating that purity specifications comparable but procurement decisions must additionally verify enantiomeric excess, which is not always explicitly reported across vendors . Racemic N-benzyl-DL-aspartic acid 4-tert-butyl ester is not explicitly documented as a commercial product, suggesting the enantiopure forms are the primary procurement option; however, laboratories synthesizing the compound from racemic N-benzyl aspartic acid must perform chiral resolution (e.g., enzymatic resolution achieving >90% ee) to obtain enantiomerically pure material, incurring additional cost and yield loss versus direct procurement [1].

Enantiomeric purity Quality control HPLC purity Procurement specification

Stability Under Storage: Thermal and Photolytic Stability Profile Compared to Free N-Benzyl-D-aspartic Acid

The target compound, with its β-tert-butyl ester protection, exhibits greater thermal and chemical stability than the unprotected N-benzyl-D-aspartic acid (CAS 6367-42-6), which has a free β-carboxylic acid susceptible to intermolecular condensation and lactam formation during prolonged storage [1]. The tert-butyl ester elevates the boiling point to approximately 431.5±45.0 °C (predicted) compared to N-benzyl aspartic acid (376.7 °C, predicted) and increases steric shielding of the β-carboxyl, reducing nucleophilic attack . Commercial storage recommendations for the (S)-enantiomer specify 2–8°C with protection from light, and analogous conditions apply to the (2R)-form . The N-benzyl group itself contributes to stability: N-benzyl aspartic acid is reported stable at pH 4–7, with acidic conditions (pH < 3) promoting debenzylation and alkaline conditions (pH > 8) inducing racemization . The tert-butyl ester further protects the β-carboxyl from alkaline racemization, extending the pH stability window.

Storage stability Thermal degradation tert-Butyl ester hydrolysis Long-term storage

Crystalline Form Amenability: Process-Scale Handling Advantage over Oily or Low-Melting N-Benzyl Aspartic Acid Derivatives

The (2R)-N-benzyl-β-tert-butyl ester is described as a solid at ambient temperature (20°C), a physical form advantageous for precise weighing and automated solid-phase peptide synthesis instrumentation compared to liquid or low-melting N-benzyl amino acid derivatives . The analogous (S)-enantiomer is reported with a density of 1.1±0.1 g/cm³, consistent with a solid or semi-solid state . In contrast, N-benzyl-D-aspartic acid (free diacid) has a reported melting point of 286.89 °C (predicted), but its free carboxylic acid groups promote hygroscopicity and caking, complicating gravimetric handling . Patent literature on the industrial production of crystalline amino-protected β-benzyl-L-aspartic acid (US 4,713,480 A) explicitly highlights the value of crystalline form for high-purity isolation and reliable peptide synthesis scale-up, establishing a precedent that crystalline protected aspartic acid derivatives are preferred for process-scale procurement [1].

Crystallinity Process chemistry Solid-phase synthesis Industrial handling

Procurement-Driven Application Scenarios for (2R)-2-(Benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic Acid


Synthesis of D-Aspartyl-Containing Cyclic Peptides Requiring Iterative Acid–Hydrogenolysis Deprotection Sequences

The orthogonal protection pattern—N-benzyl stable to TFA, β-tert-butyl ester cleavable by TFA—enables a deprotection sequence where the β-carboxyl is selectively unmasked with acid while the N-benzyl group remains intact for subsequent coupling. This is invaluable for synthesizing D-aspartyl-containing cyclic peptides where the N-benzyl group serves as a latent secondary amine for on-resin cyclization via reductive amination after hydrogenolytic unmasking [1]. The (2R)-configuration ensures the D-aspartyl residue adopts the correct backbone trajectory for β-turn stabilization in cyclic peptide scaffolds [2].

Fmoc-SPPS of Aspartimide-Prone Peptide Sequences Incorporating D-Aspartate Residues

When synthesizing peptides containing Asp-Gly, Asp-Ser, Asp-Asn, or Asp-His motifs in the D-configuration, the tert-butyl ester side-chain protection of the target compound reduces aspartimide by-product formation by approximately 66% (from 44% to 15% total impurities) compared to benzyl ester protection under extended piperidine treatment (6+6 h) [1]. This directly improves crude peptide purity and reduces HPLC purification burden, making the compound the preferred building block for Fmoc-SPPS of aspartimide-prone, D-aspartyl-containing sequences intended for pharmaceutical lead optimization .

Large-Scale (>100 g) Pharmaceutical Intermediate Production Requiring Crystalline, Enantiopure D-Aspartic Acid Building Blocks

For process chemistry campaigns producing D-aspartyl-containing peptide APIs or peptidomimetic drug candidates, the solid, crystalline form (density ~1.1 g/cm³) enables accurate gravimetric dispensing on automated synthesis platforms, while the 98% enantiopure specification eliminates the 10–30% yield loss associated with in-house chiral resolution of racemic N-benzyl aspartic acid [1][2]. Patent precedent (US 4,713,480 A) confirms that crystalline amino-protected aspartic acid derivatives are preferred for industrial-scale peptide synthesis due to improved purity, handling, and storage characteristics relative to amorphous or hygroscopic forms [3].

Synthesis of D-Aspartate-Containing Peptide Nucleic Acid (PNA) or Peptidomimetic Conjugates via Chemoselective Ligation

The N-benzyl group can be selectively removed by catalytic hydrogenolysis (H2/Pd-C) under neutral conditions after completion of peptide assembly, unmasking a secondary amine for site-specific conjugation to carboxylate-containing payloads (e.g., fluorophores, chelators, or oligonucleotides) via amide bond formation [1]. This chemoselective deprotection strategy is incompatible with N-Cbz-protected analogs because the Cbz group would be cleaved concurrently with any benzyl ester side-chain protections present in the conjugate, leading to undesired poly-deprotection [2].

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